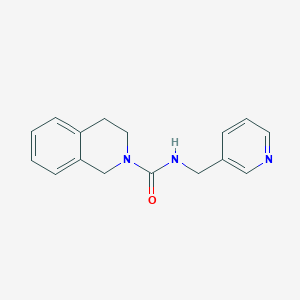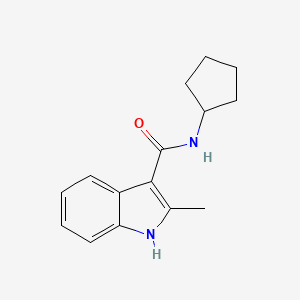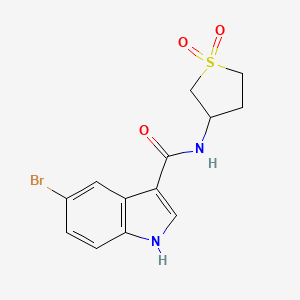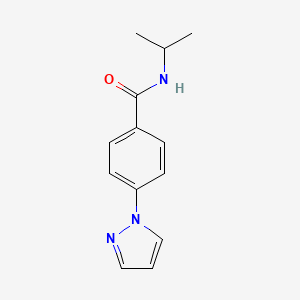![molecular formula C16H14FNO4 B7463066 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid, also known as FPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. FPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Mecanismo De Acción
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon activation by 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid, mGluR5 triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, the release of inositol triphosphate, and the activation of protein kinase C. These signaling pathways ultimately lead to the modulation of various cellular processes, such as synaptic plasticity, gene expression, and neuronal excitability.
Biochemical and Physiological Effects:
The activation of mGluR5 by 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been shown to modulate various biochemical and physiological processes, such as synaptic plasticity, learning and memory, anxiety and depression, drug addiction, and neurodegenerative diseases. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been shown to enhance long-term potentiation, a cellular mechanism of learning and memory, in various brain regions, including the hippocampus and the prefrontal cortex. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been shown to reduce drug-seeking behavior in animal models of drug addiction. Finally, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has several advantages as a pharmacological tool for scientific research. First, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid is a highly selective agonist of mGluR5, which allows for the specific activation of this receptor subtype without affecting other receptors. Second, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has good pharmacokinetic properties, which allows for its easy administration and distribution in the body. However, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid also has some limitations. First, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid is a synthetic compound, which requires specialized equipment and expertise for its synthesis and purification. Second, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has a short half-life, which requires frequent administration in animal models.
Direcciones Futuras
There are several future directions for the use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid in scientific research. First, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid could be used to investigate the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and cancer. Second, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid could be used as a lead compound for the development of new drugs that target mGluR5 for the treatment of various diseases. Third, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Finally, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid could be used in the development of new imaging techniques that allow for the visualization of mGluR5 in vivo.
Métodos De Síntesis
The synthesis of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The intermediate compounds are 4-fluorophenylboronic acid, furan-2-carboxylic acid, and pyrrolidine-2-carboxylic acid. The coupling reaction is carried out using a palladium-catalyzed Suzuki cross-coupling reaction, which results in the formation of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been widely used in scientific research to study the function of mGluR5 in various physiological and pathological processes. The selective activation of mGluR5 by 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been shown to modulate synaptic plasticity, learning and memory, anxiety and depression, drug addiction, and neurodegenerative diseases. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has also been used as a pharmacological tool to investigate the role of mGluR5 in animal models of various diseases, such as Parkinson's disease, Alzheimer's disease, and fragile X syndrome.
Propiedades
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-11-5-3-10(4-6-11)13-7-8-14(22-13)15(19)18-9-1-2-12(18)16(20)21/h3-8,12H,1-2,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGJXFKQYUHIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)

![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)

![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)
![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)
